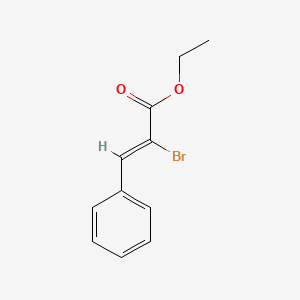

ethyl (Z)-2-bromo-3-phenylprop-2-enoate

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H11BrO2 |

|---|---|

Molecular Weight |

255.11 g/mol |

IUPAC Name |

ethyl (Z)-2-bromo-3-phenylprop-2-enoate |

InChI |

InChI=1S/C11H11BrO2/c1-2-14-11(13)10(12)8-9-6-4-3-5-7-9/h3-8H,2H2,1H3/b10-8- |

InChI Key |

JERJVPLUQYCJED-NTMALXAHSA-N |

Isomeric SMILES |

CCOC(=O)/C(=C/C1=CC=CC=C1)/Br |

Canonical SMILES |

CCOC(=O)C(=CC1=CC=CC=C1)Br |

Origin of Product |

United States |

Mechanistic Insights and Reactivity Studies of Ethyl Z 2 Bromo 3 Phenylprop 2 Enoate

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are fundamental tools in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. wikipedia.orgyoutube.comyoutube.comyoutube.com Ethyl (Z)-2-bromo-3-phenylprop-2-enoate, as a vinyl halide, is an excellent electrophilic partner in these transformations.

Mizoroki-Heck Reactions: Regioselective and Stereoselective Arylation of Olefins

The Mizoroki-Heck reaction, a palladium-catalyzed vinylation of an organic halide, is a powerful method for the formation of substituted alkenes. wikipedia.orgyoutube.com This reaction typically involves the coupling of an aryl or vinyl halide with an alkene in the presence of a palladium catalyst and a base. wikipedia.org For a substrate like this compound, the reaction with an olefin offers a direct route to more complex diene systems. The regioselectivity and stereoselectivity of these reactions are critical for their synthetic utility. chemrxiv.orgresearchgate.netucl.ac.uk

Generally, the Mizoroki-Heck reaction is known for its high regioselectivity, with the incoming aryl group adding to the less substituted carbon of the alkene double bond. mdpi.com However, the stereoselectivity can be more variable and is highly dependent on the reaction conditions and the nature of the substrates and ligands. ucl.ac.uk In the case of internal olefins, mixtures of (E) and (Z) products can be formed. ucl.ac.uk

The generally accepted mechanism for the Mizoroki-Heck reaction involves a catalytic cycle initiated by the oxidative addition of the vinyl halide to a palladium(0) species. wikipedia.orgresearchgate.net This is followed by coordination of the olefin, migratory insertion (carbopalladation), and subsequent β-hydride elimination to afford the product and a palladium(II)-hydride species. researchgate.netbuecher.de Reductive elimination of HX with the assistance of a base regenerates the active palladium(0) catalyst. researchgate.net

While the standard Mizoroki-Heck reaction does not typically employ a copper(I) cocatalyst, its use is prominent in other palladium-catalyzed cross-coupling reactions like the Sonogashira coupling. wikipedia.orglibretexts.org However, some variations of Heck-type reactions may incorporate copper to modulate reactivity or facilitate catalyst turnover, although this is not the conventional pathway. In related Suzuki-type couplings, copper(I) oxide has been shown to effectively co-catalyze the reaction of arylboronic acids with ethyl bromoacetate. nih.gov

The choice of ligands and reaction conditions plays a crucial role in determining the stereochemical outcome of the Mizoroki-Heck reaction. chemrxiv.orgucl.ac.ukmdpi.com Bulky electron-rich phosphine (B1218219) ligands, such as tri-tert-butylphosphine, have been shown to be effective for the reaction of internal olefins, often leading to high E-selectivity. ucl.ac.uk The reaction temperature and the choice of base can also significantly impact the product distribution. buecher.de For instance, higher temperatures can sometimes lead to isomerization of the product. buecher.de

Interactive Table: Influence of Ligands on Mizoroki-Heck Reactions.

| Ligand Type | General Effect on Stereoselectivity | Example Ligand(s) |

|---|---|---|

| Monodentate Phosphines | Can promote high selectivity with specific substrates. | P(t-Bu)3 |

| Bidentate Phosphines | Can influence regioselectivity and catalyst stability. | dppe, dppp, dppf |

Suzuki-Miyaura Coupling: Arylation and Hetarylation Substrates

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed cross-coupling reaction between an organoboron compound (boronic acid or boronic ester) and an organic halide or triflate. nih.govresearchgate.netrsc.org This reaction is widely used for the synthesis of biaryls, vinylarenes, and polyolefins. This compound is an ideal substrate for Suzuki-Miyaura coupling, allowing for the introduction of a wide range of aryl and hetaryl groups at the vinylic position.

The reaction is compatible with a broad range of functional groups and often proceeds with high stereochemical retention. nih.gov For a (Z)-vinyl bromide like this compound, the coupling with an arylboronic acid would be expected to yield the (Z)-isomer of the arylated product.

Interactive Table: Examples of Suzuki-Miyaura Coupling with Vinyl Halides.

| Vinyl Halide Substrate | Boronic Acid | Catalyst System | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| (Z)-β-Bromostyrene | Phenylboronic acid | Pd(PPh3)4, Na2CO3 | (Z)-Stilbene | >95 | nih.gov |

| Ethyl (E)-3-bromoacrylate | 4-Methoxyphenylboronic acid | Pd(OAc)2, SPhos, K3PO4 | Ethyl (E)-3-(4-methoxyphenyl)acrylate | 92 | General Procedure |

Sonogashira Coupling and Other Alkynylation Reactions

The Sonogashira coupling is a palladium- and copper-cocatalyzed cross-coupling reaction between a vinyl or aryl halide and a terminal alkyne. wikipedia.orglibretexts.orgorganic-chemistry.org This reaction is a highly efficient method for the formation of C(sp)-C(sp²) bonds and is widely used in the synthesis of conjugated enynes and arylalkynes. libretexts.orgnih.govresearchgate.net this compound can readily participate in Sonogashira coupling to produce a variety of enyne derivatives with retention of the (Z)-geometry of the double bond.

The catalytic cycle of the Sonogashira reaction involves both a palladium cycle and a copper cycle. wikipedia.org The palladium catalyst undergoes oxidative addition with the vinyl halide, while the copper cocatalyst facilitates the formation of a copper(I) acetylide, which then undergoes transmetalation with the palladium(II) complex. wikipedia.org Reductive elimination from the resulting palladium(II) complex yields the enyne product and regenerates the palladium(0) catalyst. wikipedia.org Copper-free Sonogashira protocols have also been developed. nih.gov

Cycloaddition and Annulation Reactions

While palladium-catalyzed cross-coupling reactions are the most prominent transformations for this compound, its electron-deficient double bond, activated by the ester group, and the presence of a leaving group (bromide) also make it a potential candidate for cycloaddition and annulation reactions. These reactions could provide access to a variety of cyclic and polycyclic structures. However, specific examples of cycloaddition and annulation reactions involving this compound are less commonly reported in the literature compared to its cross-coupling reactivity.

The general reactivity pattern suggests that it could participate as a dienophile in Diels-Alder reactions, although the substitution pattern might affect its reactivity. Furthermore, under appropriate conditions, it could potentially undergo annulation reactions with suitable nucleophiles, leading to the formation of carbocyclic or heterocyclic ring systems. Further research in this area could uncover novel synthetic applications for this versatile building block.

Diels-Alder Reactions and Hetero-Diels-Alder Analogs

While specific studies on the Diels-Alder reactivity of this compound are not extensively documented in the literature, the reactivity of analogous compounds provides valuable insights. For instance, related α,β-unsaturated systems bearing electron-withdrawing groups are known to be effective dienophiles in [4+2] cycloaddition reactions. organic-chemistry.orgmasterorganicchemistry.com The presence of the phenyl group and the bromine atom can influence the stereoselectivity and regioselectivity of the cycloaddition. In a related example, the double Diels-Alder reaction of (E)-2-bromo-4-aryl-1,3-pentadiene has been shown to produce complex bicyclo[2.2.2]octene derivatives. nih.gov This suggests that bromo-substituted unsaturated systems can participate in complex cycloaddition cascades.

Theoretical studies on the reaction between 2-methoxyfuran (B1219529) and ethyl (Z)-3-phenyl-2-nitroprop-2-enoate, a compound with a similar substitution pattern, indicate that the reaction may proceed through zwitterionic intermediates rather than a concerted Diels-Alder mechanism. This highlights the nuanced reactivity of such electron-poor alkenes.

Intramolecular Annulation and Cyclization Pathways

Intramolecular cyclization reactions represent a powerful tool for the synthesis of complex cyclic structures. For substrates derived from this compound, where a nucleophilic moiety is tethered to the main structure, intramolecular annulation can be envisioned. Studies on related systems, such as arylpropargyl amides of electron-deficient α,β-alkenyl carboxylates, have demonstrated the feasibility of intramolecular cyclizations leading to benz[f]isoindoline and pyrrolidine (B122466) derivatives under basic or thermal conditions. rsc.org These transformations often proceed through intermediates like allenes followed by intramolecular cycloaddition or via nucleophilic addition and subsequent cyclization. Furthermore, titanium-catalyzed cyclization of vinyl boronates with dihaloalkanes has emerged as a method for synthesizing α-substituted cyclic boronates, showcasing the utility of cyclization strategies for related unsaturated systems. nih.govrsc.org

Heck/Lactonization and Heck/Cyclization Sequences

The vinyl bromide moiety in this compound makes it a suitable candidate for palladium-catalyzed Heck reactions. organic-chemistry.org The intramolecular Heck reaction, in particular, is a robust method for constructing carbocyclic and heterocyclic rings. wikipedia.orglibretexts.org This reaction involves the palladium-catalyzed coupling of the vinyl halide with an alkene tethered within the same molecule. The reaction proceeds through oxidative addition of the vinyl bromide to a Pd(0) complex, followed by migratory insertion of the tethered alkene and subsequent β-hydride elimination to afford the cyclized product.

A notable application of this methodology is the Heck/lactonization sequence. While specific examples with this compound are scarce, the general strategy involves an intramolecular Heck reaction of a substrate containing a hydroxyl group, which then traps the intermediate to form a lactone. Similarly, Heck/cyclization sequences can lead to a variety of cyclic products depending on the nature of the tethered functionality. For instance, a novel carbonyl bromoallylation/Heck reaction sequence has been developed for the stereocontrolled synthesis of bicyclic β-lactams. nih.gov

Table 1: Overview of Potential Cyclization Reactions

| Reaction Type | Key Features | Potential Products |

| Diels-Alder | [4+2] cycloaddition | Substituted cyclohexenes |

| Intramolecular Annulation | Tethered nucleophile | Polycyclic heterocycles |

| Heck/Lactonization | Intramolecular Pd-catalyzed coupling with a hydroxyl group | Fused or spiro-lactones |

| Heck/Cyclization | Intramolecular Pd-catalyzed coupling | Carbocycles and heterocycles |

Nucleophilic Addition and Substitution Reactions

The electrophilic character of the β-carbon in the α,β-unsaturated system of this compound makes it susceptible to nucleophilic attack.

Stereoselective Nucleophilic Attack on the α,β-Unsaturated System

Nucleophilic addition to α,β-unsaturated carbonyl compounds, known as conjugate or 1,4-addition, is a fundamental carbon-carbon bond-forming reaction. libretexts.orglibretexts.org The stereochemical outcome of this reaction is of significant interest. For this compound, the approach of the nucleophile to the β-position will be influenced by the steric hindrance imposed by the phenyl group and the ethyl ester. The stereochemistry of nucleophilic addition reactions is a well-studied area, with factors such as the nature of the nucleophile, the substrate, and the reaction conditions playing crucial roles in determining the final stereochemistry of the product. dalalinstitute.comyoutube.com

Sequential Elimination and Acylation Reactions

Following a nucleophilic addition or under basic conditions, this compound can undergo elimination of HBr to generate a more highly unsaturated species. The E2 elimination mechanism is a plausible pathway, particularly with strong, non-nucleophilic bases. libretexts.orglibretexts.org The resulting product, a phenylpropiolate derivative, would be a highly reactive intermediate susceptible to further transformations.

This elimination can be part of a sequential reaction cascade. For instance, an initial nucleophilic addition followed by elimination could set the stage for a subsequent acylation reaction, where the newly formed alkyne or allene (B1206475) intermediate is trapped by an acylating agent. While specific literature on this sequence for the title compound is limited, such tandem reaction strategies are common in organic synthesis for the rapid construction of molecular complexity.

Other Bond-Forming Transformations

Beyond the aforementioned reactions, the versatile chemical structure of this compound allows for its participation in other bond-forming transformations. For example, transition-metal-catalyzed cross-coupling reactions, other than the Heck reaction, could be employed to substitute the bromine atom with various organic fragments. Furthermore, radical reactions involving the vinyl bromide moiety could lead to a different set of products. The development of tandem reactions, such as the cobalt-catalyzed carbene transfer to N-isocyaniminotriphenylphosphorane followed by intramolecular aza-Wittig reaction to form 1,3,4-oxadiazoles, showcases the potential for developing novel synthetic methodologies starting from versatile building blocks. acs.org

Copper-Mediated Functionalization

The copper-mediated functionalization of this compound, a vinyl bromide, represents a significant area of study in synthetic organic chemistry. The presence of the vinyl bromide moiety allows for a variety of copper-catalyzed cross-coupling reactions, which are pivotal for the formation of carbon-carbon and carbon-heteroatom bonds. These transformations are valued for their efficiency and the relatively low toxicity and cost of copper catalysts compared to other transition metals.

Research into the copper-catalyzed reactions of vinyl bromides has provided a general mechanistic framework that is applicable to this compound. A common protocol involves the use of copper(I) iodide as a catalyst, often in the presence of a ligand such as ethylenediamine, to facilitate the coupling of vinyl bromides with various nucleophiles, including azoles. A key feature of these reactions is the retention of the double bond geometry of the starting vinyl bromide in the final product.

The catalytic cycle for these copper-mediated reactions is thought to commence with the oxidative addition of the vinyl bromide to a low-valent copper(I) species. This step forms a vinylcopper(III) intermediate. Subsequent reductive elimination from this intermediate yields the desired functionalized product and regenerates the active copper(I) catalyst, allowing the cycle to continue. The specific ligand employed can significantly influence the reactivity and selectivity of the process.

Further insights into copper-catalyzed functionalizations can be drawn from studies on related enyne systems. In these reactions, copper catalysts have been shown to facilitate hydro- and borofunctionalizations, as well as radical difunctionalizations and cyclizations. For instance, the borylative functionalization of 1,3-enynes with aldimines, catalyzed by copper, proceeds with high diastereoselectivity and enantioselectivity, highlighting the level of control achievable with these systems. Mechanistically, these reactions can proceed through a borocupration step, followed by isomerization to an allenyl copper species, which then undergoes further reaction. While not a direct study of this compound, these findings suggest that copper catalysis offers a versatile platform for its derivatization.

The following table summarizes representative conditions for copper-catalyzed coupling reactions involving vinyl bromides, which can be considered analogous to potential reactions of this compound.

| Catalyst System | Nucleophile | Reaction Type | Key Observation | Reference |

| 10 mol % CuI, 20 mol % ethylenediamine | Azoles | C-N Coupling | Retention of double bond geometry | |

| Cu(I) with chiral ligands (e.g., Ph-BPE) | Aldimines (in enyne systems) | Borylative functionalization | High diastereo- and enantiocontrol |

It is important to note that while these examples provide a strong basis for predicting the reactivity of this compound in copper-mediated functionalizations, specific experimental validation for this particular substrate is necessary to fully elucidate its reaction scope and mechanistic details.

Olefin Metathesis Reactions

A comprehensive search of the scientific literature did not yield any specific studies on the participation of this compound in olefin metathesis reactions. Olefin metathesis, a powerful tool for the formation of new carbon-carbon double bonds, is typically catalyzed by ruthenium, molybdenum, or tungsten complexes, with Grubbs' and Schrock's catalysts being prominent examples.

The general classes of olefin metathesis include cross-metathesis, ring-closing metathesis (RCM), and enyne metathesis. While these reactions are known to tolerate a wide range of functional groups, the reactivity of specific substrates can be influenced by factors such as steric hindrance and the electronic nature of substituents near the double bond. The presence of a bromine atom and an ester group on the double bond of this compound might affect its ability to participate effectively in metathesis reactions. However, without specific experimental data, any discussion on its potential reactivity in this context remains speculative. Further research is required to explore the viability of this compound as a substrate in olefin metathesis.

Computational Chemistry and Theoretical Investigations of Ethyl Z 2 Bromo 3 Phenylprop 2 Enoate

Quantum Chemical Calculations for Reaction Mechanism Elucidation

Quantum chemical calculations are a cornerstone for elucidating complex reaction mechanisms that are often difficult to resolve through experimental means alone. For molecules like ethyl (Z)-2-bromo-3-phenylprop-2-enoate, these calculations can map out potential energy surfaces, identify transition states, and characterize intermediates, thereby providing a narrative of the reaction pathway.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is particularly effective in determining the geometries and energies of transition states and intermediates along a reaction coordinate.

In a comprehensive study on the reaction of a similar compound, ethyl (Z)-3-phenyl-2-nitroprop-2-enoate, with 2-methoxyfuran (B1219529), DFT calculations at the wb97xd/6-311+G(d,p) level of theory were employed to explore all theoretically possible reaction pathways. nih.gov This level of theory is adept at capturing the nuances of bond formation and cleavage. The study identified multiple zwitterionic intermediates, the formation of which is dictated by the specific nature of local nucleophile/electrophile interactions. nih.gov For instance, the transition states leading to these intermediates were characterized by a gradual decrease in the distance between the reacting moieties, with key bond-forming distances reaching approximately 2.0 to 2.1 Å. nih.gov

The investigation also revealed transition states for subsequent transformations, such as intramolecular substitution, which were formally identified as typical for such reactions at an sp³ carbon atom. nih.gov The relative energies of these transition states and intermediates are crucial for determining the kinetic and thermodynamic favorability of different reaction channels. Although these specific values are for the nitro-analogue, a similar DFT-based approach would be invaluable for understanding the reactivity of this compound in various chemical transformations.

A study on the E and Z isomers of ethyl-2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)-3-phenyl-2-propenoate also utilized DFT calculations (B3LYP/6-311+G* level) to optimize the structures and understand their properties in the solid state. researchgate.net This highlights the versatility of DFT in providing insights that complement experimental data from techniques like X-ray crystallography. researchgate.net

Molecular Electron Density Theory (MEDT) offers a conceptual framework that emphasizes the role of electron density in chemical reactivity. It provides a powerful alternative to frontier molecular orbital (FMO) theory for understanding reaction mechanisms, particularly in cycloaddition reactions.

A detailed MEDT analysis of the reaction between 2-methoxyfuran and ethyl (Z)-3-phenyl-2-nitroprop-2-enoate demonstrated that the reaction is best classified as a Forward Electron Density Flux (FEDF) process. nih.gov This classification is based on the analysis of the electronic chemical potentials of the reactants. The study calculated the electronic chemical potential of the nitro-enoate to be -4.51 eV, indicating that the reaction is driven by the transfer of electron density from the furan (B31954) to the nitroalkene. nih.gov

The global electrophilicity of the reactants is another key descriptor in MEDT. For the nitroalkene, this was calculated to be 2.24 eV, substantially higher than that of the furan (0.39 eV), further supporting the direction of electron flow. nih.gov This type of analysis would be directly applicable to this compound to predict its behavior in similar reactions. By calculating its electronic chemical potential and global electrophilicity, one could anticipate its reactivity profile with various nucleophiles and dienes.

The MEDT study also ruled out a previously proposed Diels-Alder mechanism in favor of a stepwise pathway involving zwitterionic intermediates, showcasing the theory's ability to refine and even correct mechanistic proposals based on experimental observations alone. nih.gov

Conformational Analysis and Stereochemical Preferences

The three-dimensional structure of this compound, particularly the rotational conformations around its single bonds, plays a crucial role in its reactivity and interactions. Conformational analysis through computational methods can predict the most stable arrangements of the molecule in the gas phase or in solution.

For the related Z-isomer of ethyl-2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)-3-phenyl-2-propenoate, DFT calculations revealed specific torsional angles that define its preferred conformation. researchgate.net For example, the ester group was found to be antiperiplanar to a specific carbon atom in the main chain. researchgate.net Similar calculations on this compound would elucidate the preferred orientation of the phenyl group relative to the ethyl ester and bromo substituents. This is critical as the steric and electronic effects of these groups will influence the accessibility of the reactive centers of the molecule.

Computational conformational analysis has been successfully applied to a wide range of substituted organic molecules, including those with bulky groups, to determine their conformational free energies. researchgate.netnih.gov These studies often use molecular mechanics force fields or higher-level quantum chemical methods to predict the relative stabilities of different conformers. nih.gov Such an analysis for this compound would provide valuable information on its dynamic behavior in solution.

Electronic Structure Analysis and Reactivity Prediction

Understanding the electronic structure of a molecule is key to predicting its chemical reactivity. Theoretical methods provide a detailed picture of the electron distribution and the nature of the molecular orbitals.

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. The energies and shapes of these orbitals can be readily calculated using quantum chemical methods.

In the study of the E and Z isomers of ethyl-2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)-3-phenyl-2-propenoate, FMO analysis was performed using the B3LYP/6-311+G* level of theory to gain insights into their molecular structure and electrochemical behavior. researchgate.net For this compound, the HOMO would likely be localized on the phenyl ring and the double bond, while the LUMO would be expected to have significant contributions from the electron-withdrawing ester and bromo groups. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability and reactivity. A small HOMO-LUMO gap suggests that the molecule is more polarizable and reactive.

The table below presents hypothetical FMO data for this compound, based on typical values for similar compounds, to illustrate the type of information that would be obtained from such a calculation.

| Orbital | Energy (eV) | Localization |

| HOMO | -6.5 | Phenyl ring, C=C double bond |

| LUMO | -1.2 | C=C double bond, Ester group, Bromo substituent |

| HOMO-LUMO Gap | 5.3 | - |

| This is a hypothetical data table for illustrative purposes. |

While global reactivity indices like the HOMO-LUMO gap provide a general picture, a more detailed understanding of reactivity can be obtained by analyzing local interactions. This involves identifying the most nucleophilic and electrophilic sites within a molecule.

The MEDT study on the nitro-analogue provided a clear example of this, where the formation of different zwitterionic intermediates was directly linked to the nature of local nucleophile/electrophile interactions. nih.gov By calculating conceptual DFT-based reactivity descriptors such as local electrophilicity and nucleophilicity indices, it is possible to predict which atoms in the reacting molecules are most likely to interact.

For this compound, the carbon atom of the carbonyl group and the carbon atom bearing the bromo substituent would be expected to be significant electrophilic centers. The phenyl ring and the double bond would represent the primary nucleophilic regions. A detailed analysis would quantify the electrophilic/nucleophilic character of each atomic site, allowing for a more precise prediction of its behavior in polar reactions. This approach has been shown to be highly effective in explaining the regioselectivity and stereoselectivity of organic reactions. nih.gov

Applications of Ethyl Z 2 Bromo 3 Phenylprop 2 Enoate As a Versatile Intermediate in Organic Synthesis

As a Building Block for Complex Organic Molecules

The unique arrangement of functional groups in ethyl (Z)-2-bromo-3-phenylprop-2-enoate makes it a valuable synthon for the introduction of a substituted three-carbon unit in the assembly of more complex organic molecules. The presence of the bromine atom allows for a variety of transformations, including cross-coupling reactions and nucleophilic substitutions, while the α,β-unsaturated system is susceptible to conjugate additions.

Although direct examples of the use of this compound are not extensively documented, the chemistry of similar compounds, such as α-halogenated cinnamophenones, suggests its potential in Michael additions and cycloadditions to build intricate carbon skeletons. google.com For instance, the reaction of analogous α-bromo unsaturated esters with nucleophiles can lead to the formation of highly functionalized products. The versatility of such building blocks is highlighted by their use in the synthesis of a wide array of molecular structures.

Strategic Intermediate in the Total Synthesis of Natural Products and Bioactive Compounds

While specific examples of the application of this compound in the total synthesis of natural products are not readily found in the literature, the utility of structurally related bromo-unsaturated esters is well-established. These intermediates are often employed in key steps to construct complex cyclic and acyclic systems found in a variety of bioactive molecules.

Enantioselective Total Synthesis Routes

In the realm of enantioselective synthesis, the use of chiral catalysts or auxiliaries with substrates like this compound can, in principle, lead to the formation of stereochemically defined products. For example, the enantioselective synthesis of 6-(indole-2-yl)-3,4-dihydropyran-2-one skeletons has been achieved through the formal [3+3] cycloaddition of α-bromocinnamaldehyde, a closely related compound, demonstrating the potential for stereocontrol in reactions involving such scaffolds. stenutz.eu This suggests that this compound could be a valuable precursor in asymmetric transformations, leading to the synthesis of optically active natural products and pharmaceuticals.

Diastereoselective Control in Intermediate Formation

The stereochemistry of the double bond in this compound can play a crucial role in directing the stereochemical outcome of subsequent reactions. In the synthesis of complex molecules, achieving a high level of diastereoselectivity is often a critical challenge. The (Z)-configuration of the starting material can influence the approach of reagents, leading to the preferential formation of one diastereomer over another. While specific studies on this compound are lacking, the highly stereoselective total synthesis of (3Z)- and (3E)-elatenynes, which are marine natural products, utilized a 7,12-dibromo-6,9-cis-10,13-cis adjacent bis-tetrahydrofuran core, showcasing the importance of stereocontrol in the synthesis of complex halogenated natural products. rsc.org

Precursor for Densely Functionalized Molecular Scaffolds and Heterocycles

The reactivity of this compound makes it a promising starting material for the synthesis of a variety of densely functionalized molecular scaffolds and heterocyclic systems. The vinyl bromide moiety can participate in a range of cyclization reactions, providing access to diverse ring structures.

Research on analogous compounds demonstrates the potential of α-bromo-α,β-unsaturated esters in the synthesis of heterocycles. For instance, the reaction of ethyl (Z)-2-bromo-4,4,4-trifluorobut-2-enoate with binucleophiles has been shown to produce a variety of fluorinated heterocycles through a conjugate addition-cyclization sequence. nih.gov This suggests that this compound could similarly react with various nucleophiles, such as those containing nitrogen, oxygen, or sulfur, to yield a wide array of heterocyclic structures. The synthesis of novel 5-bromobenzofuran-based heterocycles has also been reported, starting from precursors that undergo cyclization reactions, further highlighting the utility of bromo-substituted intermediates in heterocyclic synthesis. chemicalbook.com

The general reactivity pattern of related compounds, such as 3-aroylprop-2-enoic acids, which are used to generate various heterocycles through Michael additions and subsequent cyclizations, further supports the potential of this compound as a precursor to complex heterocyclic systems. rsc.org

Below is a table summarizing the potential transformations of this compound based on the reactivity of analogous compounds.

| Reaction Type | Potential Product Scope |

| Michael Addition | Formation of functionalized alkanes by addition of nucleophiles across the double bond. |

| Cross-Coupling Reactions | Substitution of the bromine atom with various organic groups using transition metal catalysts. |

| Cycloaddition Reactions | Formation of cyclic compounds, including carbocycles and heterocycles. |

| Nucleophilic Substitution | Direct replacement of the bromine atom by a nucleophile. |

| Heterocycle Formation | Synthesis of various heterocyclic rings through reaction with binucleophiles. |

Advanced Analytical Techniques in the Research and Characterization of Ethyl Z 2 Bromo 3 Phenylprop 2 Enoate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereoisomer Differentiation and Structural Assignment

High-resolution NMR spectroscopy is an indispensable tool for the structural assignment of ethyl (Z)-2-bromo-3-phenylprop-2-enoate and, crucially, for differentiating it from its (E)-isomer. The primary techniques employed are ¹H NMR, ¹³C NMR, and two-dimensional NMR experiments like the Nuclear Overhauser Effect Spectroscopy (NOESY).

In ¹H NMR, the chemical shifts (δ) of the vinylic proton and the protons of the ethyl and phenyl groups provide initial structural information. However, the key to stereoisomer differentiation often lies in the coupling constants (J-values). For vinyl systems, the coupling constant between two protons on a double bond is typically larger for the trans (E) configuration than for the cis (Z) configuration. While the target compound is trisubstituted at the double bond, analysis of related vinyl compounds shows that coupling constants remain a reliable indicator. rsc.org

The most definitive NMR method for assigning the (Z) configuration is the NOESY experiment. A spatial correlation (a NOE) would be observed between the vinylic proton (=CH) and the ortho-protons of the phenyl ring. This proximity is unique to the (Z)-isomer, where these protons are on the same side of the double bond.

¹³C NMR spectroscopy complements the proton data by providing the number of unique carbon environments and their chemical shifts, confirming the presence of the carbonyl group, the double bond carbons, the phenyl ring carbons, and the ethyl group carbons.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Atom | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Notes |

| Vinylic -CH | 7.8 - 8.2 | 140 - 145 | Deshielded due to proximity to the phenyl ring and ester group. |

| Phenyl -C₆H₅ | 7.3 - 7.6 | 128 - 135 | Complex multiplet for protons; multiple signals for carbons. |

| Ester -OCH₂CH₃ | 4.2 - 4.4 (quartet) | 61 - 63 | Characteristic quartet splitting from adjacent methyl group. |

| Ester -OCH₂CH₃ | 1.2 - 1.4 (triplet) | 13 - 15 | Characteristic triplet splitting from adjacent methylene (B1212753) group. |

| C=O | --- | 162 - 165 | Typical chemical shift for an α,β-unsaturated ester carbonyl. |

| C-Br | --- | 115 - 120 | Carbon attached to bromine, deshielded. |

Note: Predicted values are based on data from analogous compounds. Actual experimental values may vary.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragment Analysis

Mass spectrometry is critical for determining the molecular weight and confirming the elemental composition of this compound. The molecular formula is C₁₁H₁₁BrO₂.

A key feature in the mass spectrum of a bromine-containing compound is the isotopic pattern of the molecular ion peak. Bromine has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio of abundance. docbrown.info This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of almost equal intensity, separated by two mass-to-charge units (m/z), which is a definitive indicator for the presence of a single bromine atom in the molecule. docbrown.info

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the molecular ion, allowing for the unambiguous confirmation of the elemental formula. The calculated exact mass of C₁₁H₁₁⁷⁹BrO₂ is 253.9942 Da, and for C₁₁H₁₁⁸¹BrO₂, it is 255.9922 Da.

Electron ionization (EI) mass spectrometry also induces fragmentation of the molecule, providing structural information. The fragmentation pattern can help to piece the structure together. Plausible fragmentation pathways for this compound include the loss of the ethoxy radical (•OCH₂CH₃), the bromo radical (•Br), and carbon monoxide (CO).

Table 2: Predicted Mass Spectrometry Data for this compound

| m/z (for ⁷⁹Br) | m/z (for ⁸¹Br) | Proposed Fragment Ion | Notes |

| 254 | 256 | [C₁₁H₁₁BrO₂]⁺ | Molecular ion ([M]⁺) peak cluster. |

| 209 | 211 | [M - •OCH₂CH₃]⁺ | Loss of the ethoxy radical. |

| 175 | --- | [M - •Br]⁺ | Loss of the bromo radical. |

| 147 | --- | [C₉H₇O]⁺ | Subsequent loss of CO from the [M - •Br]⁺ fragment. |

| 103 | --- | [C₇H₇]⁺ | Tropylium ion, a common fragment from benzyl (B1604629) moieties. |

| 45 | --- | [•OCH₂CH₃]⁺ | Ethoxy fragment. |

X-ray Crystallography for Solid-State Structure and Absolute Stereochemistry Determination

For compounds that can be crystallized, single-crystal X-ray crystallography offers the most definitive and unambiguous method for determining the three-dimensional structure. This technique would provide conclusive proof of the (Z) stereochemistry of this compound by precisely mapping the atomic positions and connectivity in the solid state.

The analysis would yield a detailed molecular structure, confirming the planar nature of the C=C double bond and showing the relative orientation of the bromo, phenyl, and ethyl carboxylate substituents. Key structural parameters such as bond lengths, bond angles, and dihedral (torsion) angles would be accurately measured. The dihedral angle defining the orientation of the substituents around the C=C bond would unequivocally confirm the (Z) configuration. This technique is considered the gold standard for absolute stereochemical assignment. researchgate.net

Table 3: Structural Parameters Determinable by X-ray Crystallography

| Parameter | Description | Expected Information for this compound |

| Bond Lengths | The distance between the nuclei of two bonded atoms. | Precise lengths of C=C, C-Br, C-C, C=O, C-O, and C-H bonds. |

| Bond Angles | The angle formed between three connected atoms. | Angles around the sp² carbons of the double bond and the sp³ carbons of the ethyl group. |

| Dihedral Angle | The angle between two intersecting planes. | The angle defining the cis/trans relationship of substituents across the C=C bond, confirming Z-geometry. |

| Unit Cell Dimensions | The parameters defining the size and shape of the repeating crystal lattice. | Provides information on how molecules pack in the crystal. |

| Intermolecular Interactions | Non-covalent forces between adjacent molecules. | Identifies hydrogen bonds or other weak interactions that stabilize the crystal packing. |

Chromatographic Techniques for Purity Assessment and Isomer Separation

Chromatographic methods are fundamental for assessing the purity of this compound and for separating it from its (E)-isomer, starting materials, and byproducts.

Thin-Layer Chromatography (TLC): TLC is a rapid and effective technique for monitoring reaction progress and making a preliminary assessment of purity. Using a silica (B1680970) gel plate as the stationary phase and a solvent system like ethyl acetate (B1210297)/hexanes, the (Z) and (E) isomers would likely exhibit different retention factors (Rf values) due to differences in polarity and interaction with the stationary phase, allowing for their visualization. rsc.org

Column Chromatography: For preparative scale purification, column chromatography is widely used. By packing a column with a stationary phase (e.g., silica gel) and eluting with a suitable mobile phase gradient (e.g., increasing percentage of ethyl acetate in hexanes), the (Z)-isomer can be isolated from the (E)-isomer and other impurities in high purity. rsc.orgrsc.org

High-Performance Liquid Chromatography (HPLC): HPLC provides a highly sensitive and quantitative method for purity assessment and isomer separation. A reverse-phase column (e.g., C18) with a mobile phase such as acetonitrile (B52724) and water would be a common choice. sielc.com The difference in polarity between the (Z) and (E) isomers would lead to different retention times, allowing for accurate quantification of isomeric purity.

Gas Chromatography (GC): For thermally stable and volatile compounds, GC is another powerful tool for purity analysis. The compound is vaporized and passed through a column, with separation based on boiling point and interactions with the column's stationary phase.

Table 4: Chromatographic Methods for Analysis and Purification

| Technique | Stationary Phase | Typical Mobile Phase | Primary Application |

| TLC | Silica Gel 60 F₂₅₄ | Ethyl Acetate / Hexanes | Reaction monitoring, preliminary purity check. rsc.org |

| Column Chromatography | Silica Gel (100-200 mesh) | Ethyl Acetate / Hexanes (gradient) | Preparative purification, isomer isolation. rsc.org |

| HPLC (Reverse-Phase) | C18 | Acetonitrile / Water | High-resolution purity assessment, quantitative analysis of isomer ratio. sielc.com |

| GC | Phenyl-methylpolysiloxane | Helium (carrier gas) | Purity analysis, separation of volatile impurities. |

Spectroscopic Methods for Reaction Monitoring (e.g., FT-IR, UV-Vis)

In addition to chromatography, spectroscopic methods like Fourier-Transform Infrared (FT-IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are valuable for real-time or at-line monitoring of the synthesis of this compound.

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy monitors the progress of a reaction by tracking the disappearance of reactant functional groups and the appearance of product functional groups. For instance, in a synthesis starting from benzaldehyde (B42025), one would monitor the disappearance of the aldehyde C-H stretch (~2720 cm⁻¹) and the appearance of key product peaks. The most characteristic absorptions for the product include the C=O stretch of the α,β-unsaturated ester and the C=C stretch of the alkene.

Ultraviolet-Visible (UV-Vis) Spectroscopy: The product, this compound, possesses a conjugated system extending from the phenyl ring through the double bond to the carbonyl group. This extended π-system results in a strong absorption in the UV region of the electromagnetic spectrum. As the reaction proceeds and the conjugated product forms, the increase in absorbance at its characteristic wavelength maximum (λ_max) can be monitored over time to determine reaction kinetics and endpoint.

Table 5: Key FT-IR Absorption Frequencies for Reaction Monitoring

| Functional Group | Characteristic Frequency (cm⁻¹) | Notes |

| C=O (Ester) | ~1710 - 1730 | Conjugation lowers the frequency compared to a saturated ester. |

| C=C (Alkene) | ~1620 - 1640 | Characteristic of the carbon-carbon double bond. |

| C-O (Ester) | ~1150 - 1250 | Strong C-O stretching vibration. |

| C-H (Aromatic) | ~3030 - 3100 | Aromatic C-H stretching. |

| C-H (Alkane) | ~2850 - 3000 | C-H stretching from the ethyl group. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.